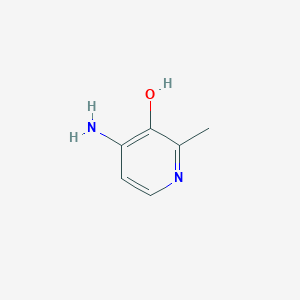

4-Amino-2-methylpyridin-3-ol

Description

Contextualization of Pyridinols and Aminopyridinols in Organic Chemistry

Pyridinols and aminopyridinols are subclasses of pyridine (B92270), a six-membered heterocyclic aromatic compound structurally related to benzene (B151609) but with one nitrogen atom replacing a carbon-hydrogen group. researchgate.net The presence of the electronegative nitrogen atom significantly influences the electronic properties and reactivity of the ring. wikipedia.org Pyridinols, characterized by a hydroxyl (-OH) group on the pyridine ring, and aminopyridinols, which contain both an amino (-NH2) and a hydroxyl group, are of particular interest due to their functional groups that can participate in a wide array of chemical reactions. smolecule.com

These functional groups allow for activities such as hydrogen bonding, coordination with metal ions, and serving as nucleophiles in various substitution reactions. The incorporation of nitrogen atoms into the aromatic ring of phenolic compounds to create pyridinols can lead to the development of potent radical-trapping antioxidants. beilstein-journals.orgresearchgate.net Specifically, 3-pyridinols have been shown to possess stronger O-H bonds compared to similarly substituted phenols, while maintaining comparable reactivity towards peroxyl radicals. beilstein-journals.org This makes them valuable in synergistic co-antioxidant systems. beilstein-journals.orgresearchgate.net

The versatility of these compounds is further highlighted by their role as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. evitachem.comchemicalbook.com The ability to modify the functional groups on the pyridinol or aminopyridinol scaffold allows chemists to fine-tune the properties of the resulting molecules for specific applications. nih.gov

Historical Overview of Research on Substituted Pyridine Derivatives

The study of pyridine and its derivatives has a rich history dating back to the 19th century. Impure pyridine was likely prepared by early alchemists, but the first documented reference is attributed to the Scottish scientist Thomas Anderson in 1849. wikipedia.org Early methods for pyridine synthesis were often inefficient, leading to low yields. A significant advancement came in 1924 with the development of the Chichibabin pyridine synthesis by the Russian chemist Aleksei Chichibabin, a method that, despite often having low yields, utilized inexpensive precursors. wikipedia.org

Over the decades, research has focused on developing more efficient synthetic routes and exploring the diverse reactivity of substituted pyridines. researchgate.net The 20th century saw a surge in the investigation of pyridine derivatives for various applications, including as histamine (B1213489) antagonists, as reported in a 1948 publication. acs.org The development of transition-metal-catalyzed cross-coupling and cyclization reactions has provided new and powerful tools for creating functionalized pyridine derivatives. researchgate.net

The ongoing interest in these compounds is driven by their presence in numerous natural products, vitamins, and drug molecules. researchgate.net The pyridine scaffold is a crucial component in many biologically significant molecules, including vitamin B6 and nicotinic acid. researchgate.net This has spurred continuous efforts to discover new synthetic methodologies and to understand the structure-activity relationships of this important class of heterocycles. researchgate.netrsc.org

Significance of the 4-Amino-2-methylpyridin-3-ol Scaffold in Chemical Research

The specific scaffold of this compound, with its amino, methyl, and hydroxyl groups at defined positions on the pyridine ring, presents a unique combination of electronic and steric properties. This particular arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science. evitachem.com The amino and hydroxyl groups provide sites for further chemical modifications, allowing for the synthesis of a diverse library of derivative compounds.

The pyridinone core, a tautomeric form of hydroxypyridine, is a prominent feature in many FDA-approved drugs and is recognized for its broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov The ability to manipulate the physicochemical properties of the pyridinone scaffold through substitution makes it a valuable tool in fragment-based drug design and for creating kinase hinge-binding motifs. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

4-amino-2-methylpyridin-3-ol |

InChI |

InChI=1S/C6H8N2O/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3,(H2,7,8) |

InChI Key |

NXCMHUKMFSBHJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Amino 2 Methylpyridin 3 Ol

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is generally considered electron-deficient compared to benzene (B151609), making it less susceptible to electrophilic aromatic substitution. However, the presence of the strongly activating amino (-NH₂) and hydroxyl (-OH) groups, along with the weakly activating methyl (-CH₃) group, significantly enhances the electron density of the ring system in 4-Amino-2-methylpyridin-3-ol. This activation overcomes the inherent electron-deficient nature of the pyridine nitrogen, facilitating electrophilic attack.

The directing effects of the substituents are paramount in determining the regioselectivity of these reactions. The amino and hydroxyl groups are powerful ortho- and para-directing activators. In this specific molecule, the positions ortho and para to the C4-amino group are C3 and C5. The positions ortho and para to the C3-hydroxyl group are C2 and C4. The directing vectors of these groups strongly favor substitution at the C5 position. The C2-methyl group also directs incoming electrophiles to the C3 and C5 positions. Therefore, electrophilic substitution is strongly predicted to occur at the C5 position, which is activated by all three substituents.

Halogenation represents a common electrophilic aromatic substitution reaction. While specific studies on the halogenation of this compound are not prevalent, the reactivity of analogous compounds provides significant insight. For instance, the bromination of 2-methylpyridin-4-amine demonstrates that halogenation of activated aminopyridine rings is readily achievable. In acidic conditions, which are common for halogenation reactions, the pyridine nitrogen is likely to be protonated, which deactivates the ring. However, the potent activating effects of the amino and hydroxyl groups can still enable substitution. A plausible reaction involves the treatment with bromine in the presence of an acid.

A subsequent peculiar bromination–dimerization process has been observed in the reaction of 4-aminopyridine (B3432731) with bromine in dichloromethane, affording novel pyridyl-pyridinium cations. chemicalbook.com This suggests that under certain conditions, the reaction may not be a simple substitution and could lead to more complex products.

Nucleophilic Substitution Reactions

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C3 position is a key site for nucleophilic reactions, primarily through its conversion into a better leaving group or by acting as a nucleophile itself in O-alkylation and O-acylation reactions.

O-Alkylation: The hydroxyl group can be deprotonated by a suitable base to form a pyridinoxide anion, which then acts as a nucleophile to displace a halide or another leaving group from an alkylating agent. This results in the formation of an ether. Studies on related 2-amino-4-methylpyridine (B118599) analogues have shown that O-alkylation can be achieved using reagents like methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov

| Reagent | Base | Solvent | Product Type | Ref |

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 3-Methoxy Ether | nih.gov |

| 1-bromo-2-fluoroethane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 3-(2-Fluoroethoxy) Ether | nih.gov |

O-Acylation: The hydroxyl group can react with acylating agents such as acid chlorides or anhydrides to form esters. This reaction is typically catalyzed by a base like pyridine or triethylamine, which neutralizes the HCl byproduct. Given the presence of the basic amino group and pyridine nitrogen in the molecule, these can act as internal catalysts or be protonated by the acid generated. Chemoselective O-acylation of molecules containing both hydroxyl and amino groups can be challenging but is often achievable under acidic conditions where the amino group is protonated and thus non-nucleophilic. nih.gov

Reactions Involving the Amino Group

The amino group at the C4 position is a primary nucleophile and can participate in a range of substitution reactions.

N-Acylation: The amino group readily reacts with acyl chlorides and anhydrides to form amides. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid produced. chempedia.info Due to the high nucleophilicity of the amino group, N-acylation is often faster than O-acylation under neutral or basic conditions.

N-Alkylation: Direct alkylation of the amino group with alkyl halides can be difficult to control and often leads to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Reductive amination, which involves the reaction with an aldehyde or ketone to form an imine followed by in-situ reduction, is a more controlled method for mono-alkylation.

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl). Pyridin-4-diazonium ions are known intermediates that can undergo various subsequent reactions. researchgate.net However, they are often unstable and can readily hydrolyze in dilute acid to replace the amino group with a hydroxyl group. rsc.org Given that the starting material already contains a hydroxyl group, this specific transformation might be used for isotopic labeling or other specialized syntheses.

Oxidation and Reduction Chemistry of the Pyridine Ring System

Oxidation: The pyridine nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. nih.gov The N-oxide functionality alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack. nih.gov Studies on 3-substituted pyridines have shown that they can be successfully converted to their corresponding N-oxides. thieme-connect.de The oxidation is generally chemoselective for the pyridine nitrogen over the exocyclic amino group.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This reaction typically requires a metal catalyst such as rhodium, platinum, or palladium under a hydrogen atmosphere. The conditions (temperature, pressure, catalyst) can be controlled to achieve partial or full reduction of the ring. For instance, catalytic hydrogenation of amino acids to amino alcohols has been achieved with complete retention of configuration using a Rh-MoOx/SiO₂ catalyst. rsc.org Alternatively, reduction with sodium borohydride (B1222165) (NaBH₄), often in the presence of activating agents, can yield 1,2- or 1,4-dihydropyridine (B1200194) derivatives. nih.govorganic-chemistry.org

Tautomerism and Prototropic Equilibria in Pyridinols

Hydroxypyridines exist in a dynamic equilibrium with their corresponding pyridone tautomers. documentsdelivered.com For this compound, several tautomeric forms are possible due to the migration of a proton from the hydroxyl group to the pyridine nitrogen or the exocyclic amino group, or from the amino group to the ring nitrogen.

The main equilibrium is the pyridinol-pyridinone tautomerism. The compound can exist in the 3-hydroxy form or as a zwitterionic pyridinium-3-olate. It can also exist as a pyridin-3(2H)-one or a pyridin-3(4H)-one, though the latter would disrupt the aromaticity of the C4-amino substituent. The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH. In general, the keto (pyridone) form is often more stable. jcchems.comnih.gov Theoretical studies on related systems like 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have employed DFT methods to study these equilibria. rjptonline.org

The presence of the amino group adds further complexity, allowing for amino-imino tautomerism. This involves the migration of a proton from the exocyclic nitrogen to the ring nitrogen, forming a quinonoid-type imine structure.

| Tautomeric Form | Key Structural Feature |

| Pyridinol | Aromatic ring with -OH group |

| Pyridone (Keto) | Carbonyl group (C=O) in the ring |

| Zwitterion | Internal salt with N⁺ and O⁻ |

| Imino (Quinonoid) | Exocyclic C=N double bond |

Condensation Reactions and Schiff Base Formation

The primary amino group at the C4 position can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by a small amount of acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine.

The general reaction is reversible and is often driven to completion by removing the water formed, for example, by azeotropic distillation or using a dehydrating agent. The formation of Schiff bases from aminopyridines and various aldehydes is a well-established synthetic route. For example, reacting this compound with an aromatic aldehyde like benzaldehyde (B42025) in a solvent such as ethanol (B145695), with a catalytic amount of acetic acid, would be expected to yield the corresponding N-benzylidene-2-methylpyridin-3-ol-4-amine.

These Schiff bases are valuable intermediates in organic synthesis and can be used to prepare a wide range of other heterocyclic compounds.

Metal Complexation and Ligand Chemistry of this compound

Detailed research findings, data tables, and specific examples of metal complexes involving this compound are not available in the public scientific literature.

Derivatives and Analogs of 4 Amino 2 Methylpyridin 3 Ol: Synthesis and Characterization

Design Principles for Structural Modification

The design of derivatives based on the 4-Amino-2-methylpyridin-3-ol scaffold is guided by principles aimed at modulating physicochemical and biological properties. The aminopyridine motif is a recognized structural component in pharmacologically active agents, and modifications are strategically implemented to enhance target affinity, selectivity, and pharmacokinetic profiles. nih.gov

Key design principles include:

Modulation of Hydrogen Bonding: The amino and hydroxyl groups are potent hydrogen bond donors and acceptors. Structural modifications, such as N-acylation, N-alkylation, or O-alkylation, alter these hydrogen bonding capabilities, which can be critical for molecular recognition at a biological target.

Conformational Control: Introduction of bulky substituents on the amino or hydroxyl groups, or on the pyridine (B92270) ring, can restrict bond rotation and lock the molecule into a specific conformation. This can be advantageous if a particular conformation is required for optimal interaction with a target protein.

Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve potency or reduce toxicity. For example, the hydroxyl group could be replaced with other hydrogen bond donors or acceptors.

Scaffold Hopping and Elaboration: The core aminopyridinol structure can serve as a starting point for more complex molecules. The functional groups are handles for building fused ring systems, creating entirely new heterocyclic scaffolds while retaining key pharmacophoric elements. For example, imparting aromaticity to pyridone derivatives through O-alkylation has been a successful strategy in the design of new PIM-1 kinase inhibitors. nih.gov

Synthesis of N-Substituted this compound Derivatives

The exocyclic amino group at the C4 position is a primary site for derivatization, allowing for the synthesis of N-acyl, N-alkyl, and N-aryl derivatives.

N-Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides is a straightforward method to produce the corresponding amides. Kinetic studies on isomeric aminopyridines have shown that 3- and 4-aminopyridines typically undergo acylation directly at the exocyclic amino nitrogen. publish.csiro.au These reactions are often performed in the presence of a base to neutralize the acid byproduct. The use of acylbenzotriazoles in water provides a greener approach to N-acylation. mdpi.com

N-Alkylation and N-Arylation: While alkylation can also occur at the more basic ring nitrogen, selective N-alkylation of the exocyclic amino group can be achieved. More advanced methods focus on N-arylation through transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, for instance, utilizes aryl boronic acids in the presence of a copper catalyst to form the N-aryl bond. chemrxiv.org N-Aryl-2-aminopyridines are valuable intermediates and can be prepared by coupling anilines with 2-bromopyridines, a strategy adaptable to other isomers. rsc.org N-aminopyridinium salts have also emerged as versatile synthons that can be arylated and subsequently alkylated to provide selective access to secondary amines. chemrxiv.orgnih.gov

Below is a table of representative N-substitution reactions applicable to an aminopyridine core.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Acetic Anhydride, Acetone (B3395972), 36°C | N-Acetylaminopyridine | publish.csiro.au |

| N-Acylation | Aminoacylbenzotriazoles, Water, Microwave, 50°C | N-Aminoacyl anilines | mdpi.com |

| N-Arylation (Chan-Lam) | Aryl Boronic Acid, CuF₂, DMA, O₂, 70°C | N-Arylaminopyridinium Salt | chemrxiv.org |

| N-Arylation (Buchwald-Hartwig) | Aniline derivative, 2-Bromopyridine, Pd catalyst, Base | N-Aryl-2-aminopyridine | rsc.org |

Synthesis of O-Substituted this compound Derivatives

The hydroxyl group at the C3 position offers another site for derivatization, primarily through O-alkylation (ether formation) and O-acylation (ester formation). It is important to note that pyridinols can exist in tautomeric equilibrium with the corresponding pyridones. This can lead to competition between O- and N-alkylation (at the ring nitrogen).

O-Alkylation: Achieving regioselective O-alkylation over N-alkylation is a significant synthetic challenge. Several modern methods have been developed to address this. Palladium-catalyzed O-alkylation of 2-pyridones has been reported, where the coordination of the palladium catalyst to the ring nitrogen is believed to direct the selectivity towards the oxygen atom. rsc.org Another metal-free approach involves the use of triflic acid (TfOH) to catalyze carbenoid insertion from diazo compounds, which shows high regioselectivity for the O-alkylation of 2-pyridones. rsc.org Reactions with epoxides in the presence of Lewis acids also provide a route to O-alkylation of hydroxypyridines. researchgate.net

O-Acylation: The synthesis of O-acyl derivatives can be accomplished using standard esterification conditions, such as reaction with an acyl chloride or anhydride in the presence of a base. The relative reactivity of the amino and hydroxyl groups would need to be considered, potentially requiring a protection-deprotection strategy to achieve selectivity if the amino group is not acylated first.

The following table summarizes modern methods for regioselective O-alkylation.

| Reaction Type | Reagents and Conditions | Key Feature | Reference |

|---|---|---|---|

| Palladium-Catalyzed O-Alkylation | Allylic carbonate, Pd₂(dba)₃, PPh₃, Toluene, 110°C | Coordination effect directs O-selectivity | rsc.org |

| Carbenoid Insertion | Ethyl diazoacetate, TfOH, DCE, 50°C | Metal-free, high O-regioselectivity (>99:1) | rsc.org |

| Alkylation with Epoxides | Epichlorohydrin, Lewis Acid (e.g., CdI₂/BF₃·OEt₂) | Reaction with oxiranes to form hydroxyalkyl ethers | researchgate.net |

| Direct O-Alkylation | Alkyl Halide, K₂CO₃, MeCN | Convergent protocol, though may yield N/O mixtures | nih.gov |

Synthesis of C-Substituted Analogs and Isomers

Introducing substituents directly onto the carbon atoms of the pyridine ring allows for the synthesis of a vast range of analogs. Modern synthetic chemistry has increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials and offers a more atom-economical approach. researchgate.net

The functionalization of pyridines is often challenging due to the electron-deficient nature of the ring. However, transition-metal catalysis has provided powerful tools to achieve site-selective C-H activation. nih.gov For aminopyridine substrates, the existing amino group can serve as a directing group, guiding the metal catalyst to a specific C-H bond, typically at an ortho-position. In the case of this compound, the available positions for substitution are C5 and C6. Strategies developed for the C5-functionalization of 2-aminopyrimidines, such as palladium-catalyzed arylation and olefination, demonstrate the feasibility of these transformations on related heterocyclic cores. rsc.org

A variety of transition metals, including palladium, rhodium, ruthenium, and cobalt, have been employed in these transformations, enabling the formation of new C-C and C-heteroatom bonds. rsc.org

The table below provides examples of C-H functionalization reactions on pyridine and related N-heterocyclic cores.

| Reaction Type | Catalyst/Reagents | Position Functionalized | Reference |

|---|---|---|---|

| C3-Olefination | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Ethyl acrylate | C3 of 2-aminopyridine | nih.gov |

| C5-Arylation | Pd(OAc)₂, Aryl Halide, Pivalic Acid | C5 of N-alkyl-2-aminopyrimidine | rsc.org |

| C-H Annulation | [IrCpCl₂]₂, AgSbF₆, α-chloro ketone | Ortho C-H of N-aryl-2-aminopyridine | rsc.org |

| C-H Annulation | [Co(Cp)I₂(CO)], AgSbF₆, 1,3-diyne | C-H functionalization of hydrazones | researchgate.net |

Formation of Fused Heterocyclic Systems from this compound

The ortho-relationship of the amino group at C4 and the hydroxyl group at C3 makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. This arrangement allows for the construction of a five-membered ring fused to the pyridine core, leading to pyridoxazole, pyridimidazole, or related structures.

The general strategy involves reacting the aminopyridinol with a bifunctional reagent that can engage both the amino and hydroxyl functionalities. For example:

Pyridoxazoles: Reaction with phosgene, carbonyldiimidazole, or a carboxylic acid equivalent can lead to the formation of a fused oxazolone ring.

Pyridimidazoles: Condensation with an aldehyde followed by oxidation, or reaction with a carboxylic acid under dehydrating conditions, could yield a fused imidazole ring.

Analogous strategies have been successfully employed starting from related structures. For instance, various aminopyridines are key starting materials for synthesizing pyrido[2,3-d]pyrimidines through condensation with reagents like ethyl acetoacetate or urea. nih.gov Similarly, aminopyrazoles undergo three-component reactions to yield fused pyrazolo[3,4-b]pyridines. figshare.com A powerful demonstration of this concept is the use of pyridoxine (which contains a hydroxymethyl and a hydroxyl group on a dimethylpyridine core) as a starting material to divergently synthesize fused aminooxazoles, aminoimidazoles, and aminopyrroles. mdpi.com These examples underscore the synthetic potential of the 4-amino-3-hydroxy substitution pattern for building diverse fused heterocyclic libraries.

Stereochemical Aspects in Derivative Synthesis

Introducing stereocenters into the derivatives of this compound can be achieved through several strategies, although specific examples for this exact molecule are not prevalent. The principles of asymmetric synthesis developed for the broader class of pyridine derivatives are directly applicable.

A primary method for creating chiral, non-aromatic pyridine derivatives is through the stereoselective dearomatization of the pyridine ring. nih.gov This typically involves two steps:

Activation: The pyridine nitrogen is activated by an N-acylating agent (e.g., a chloroformate) to form a more electrophilic N-acylpyridinium salt. acs.org

Stereoselective Addition: A nucleophile, often in the form of an organometallic reagent, is added to the activated ring. The use of a chiral activating agent, a chiral auxiliary on the pyridine, or a chiral catalyst can control the stereochemical outcome of the addition, leading to enantioenriched dihydropyridine products. acs.orgresearchgate.netfigshare.com These dihydropyridines are stable, versatile intermediates that can be further modified.

Alternatively, stereocenters can be introduced on substituents attached to the core. If a chiral reagent is used for N- or O-alkylation or acylation, a mixture of diastereomers may be formed if the product contains more than one stereocenter. Similarly, if C-H functionalization creates a new stereocenter on the ring or in a side chain, the use of asymmetric catalysis would be necessary to control the stereochemistry. While the direct asymmetric functionalization of the this compound ring is a complex challenge, the extensive research into the stereoselective synthesis of pyridine derivatives provides a strong foundation for such future investigations. nih.gov

Spectroscopic and Analytical Characterization of 4 Amino 2 Methylpyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Amino-2-methylpyridin-3-ol, ¹H and ¹³C NMR are fundamental in confirming its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the aromatic protons on the pyridine (B92270) ring, the methyl protons, the amino protons, and the hydroxyl proton. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the pyridine ring.

Due to the limited availability of direct experimental spectra for this compound, predicted data for the closely related isomer, 6-Amino-4-methylpyridin-3-ol, can be used as a reference point guidechem.com. The analysis for this compound would involve interpreting the expected shifts based on substituent effects. The electron-donating amino group and hydroxyl group, and the electron-donating methyl group will influence the chemical shifts of the aromatic protons.

Expected ¹H NMR Chemical Shifts for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H5 (Pyridine Ring) | ~6.5 - 7.5 | Doublet |

| H6 (Pyridine Ring) | ~7.0 - 8.0 | Doublet |

| CH₃ (Methyl) | ~2.0 - 2.5 | Singlet |

| NH₂ (Amino) | Broad singlet | Broad Singlet |

| OH (Hydroxyl) | Broad singlet | Broad Singlet |

Note: The chemical shifts for the NH₂ and OH protons can vary significantly depending on the solvent, concentration, and temperature, and they often appear as broad signals due to chemical exchange.

For comparison, the experimental ¹H NMR data for a related compound, 2-amino-4-methylpyridine (B118599), shows signals for the aromatic protons at approximately 7.81, 6.37, and 6.20 ppm, and the methyl protons at 2.16 ppm chemicalbook.com. Another related compound, 2-amino-3-picoline, displays aromatic proton signals around 7.98, 6.53, and 7.18 ppm, with the methyl signal at 1.98 ppm chemicalbook.com. These values provide a basis for predicting the spectral features of this compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR data for the related isomer, 6-Amino-4-methylpyridin-3-ol, can serve as a guide guidechem.com. The chemical shifts for the carbons in the pyridine ring are expected in the aromatic region, with the carbons bearing the amino and hydroxyl groups showing characteristic downfield shifts.

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C2 (Pyridine Ring) | ~145 - 155 |

| C3 (Pyridine Ring) | ~135 - 145 |

| C4 (Pyridine Ring) | ~140 - 150 |

| C5 (Pyridine Ring) | ~110 - 120 |

| C6 (Pyridine Ring) | ~125 - 135 |

| CH₃ (Methyl) | ~15 - 25 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, this would be crucial in confirming the coupling between the H5 and H6 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal of the methyl group would correlate with the carbon signal of the methyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (NH₂), hydroxyl (OH), and methyl (CH₃) groups, as well as vibrations associated with the pyridine ring.

The amino and hydroxyl groups in this compound will give rise to distinct peaks in the IR spectrum.

N-H Stretching: The amino group will typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

O-H Stretching: The hydroxyl group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The broadness of the peak is a characteristic feature of hydroxyl groups.

N-H Bending: The scissoring vibration of the amino group is expected to appear in the range of 1590-1650 cm⁻¹.

Theoretical and experimental studies on related aminopyridine compounds support these expected vibrational modes semanticscholar.orgresearchgate.net.

The pyridine ring has a set of characteristic vibrational modes that appear in the fingerprint region of the IR spectrum.

C=C and C=N Stretching: These vibrations typically occur in the region of 1400-1600 cm⁻¹. The exact positions of these bands are sensitive to the nature and position of the substituents on the ring.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

Ring Breathing Modes: These vibrations, which involve the expansion and contraction of the entire ring, usually appear as a series of bands in the 990-1050 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations are observed in the 700-900 cm⁻¹ region and are indicative of the substitution pattern on the pyridine ring.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies of this compound, which can then be compared with experimental data for accurate assignment of the observed IR bands nih.govphyschemres.orgiu.edu.sa. The IR spectrum of the related compound 2-amino-4-methylpyridine shows characteristic bands for the pyridine ring and the amino and methyl groups, providing a useful reference nist.gov.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as this compound, without causing significant fragmentation. In ESI-MS, the analyte is typically dissolved in a polar, volatile solvent and pumped through a fine, heated capillary to which a high voltage is applied. The resulting charged droplets evaporate, leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

For this compound (C₆H₈N₂O, molecular weight: 124.14 g/mol ), the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 125.15. While specific experimental ESI-MS data for this compound is not widely available in the reviewed literature, data for the related compound, 4-Methylpyridin-2-amine, shows a molecular ion peak at m/z 108, corresponding to its molecular weight.

The fragmentation of the protonated this compound molecule under collision-induced dissociation (CID) in the mass spectrometer would likely involve the loss of small neutral molecules. Potential fragmentation pathways could include the loss of water (H₂O) from the hydroxyl group, ammonia (B1221849) (NH₃) from the amino group, or carbon monoxide (CO). The study of these fragmentation patterns provides valuable information for structural confirmation.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 125.15 |

| [M+Na]⁺ | 147.13 |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is achieved by distinguishing between ions with very similar nominal masses but different exact masses due to the mass defects of their constituent atoms.

For this compound, with the chemical formula C₆H₈N₂O, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This high-precision mass measurement allows for the unambiguous confirmation of the elemental composition of the molecule and its fragments.

Table 2: Theoretical Exact Mass for HRMS of this compound

| Ion | Elemental Composition | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₆H₈N₂O | 124.0637 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores, such as aromatic rings and functional groups with non-bonding electrons.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted pyridine ring. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group, which are strong auxochromes, is anticipated to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. The position and intensity of these bands can be influenced by the solvent polarity and pH. In acidic conditions, protonation of the pyridine nitrogen and the amino group can lead to a hypsochromic (blue) shift. Conversely, in basic conditions, deprotonation of the hydroxyl group can result in a further bathochromic shift.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Neutral Solvent

| Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~230-250 | Pyridine Ring |

| π → π* | ~280-300 | Pyridine Ring with -NH₂ and -OH substituents |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms within the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound has not been reported in the searched literature, the crystallographic analysis of related aminopyridine derivatives reveals common structural features. These structures are often stabilized by a network of intermolecular hydrogen bonds. In the solid state, the amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the hydroxyl group can act as both hydrogen bond donors and acceptors. These interactions play a crucial role in the formation of the crystal packing. For instance, the crystal structure of a Schiff base derivative containing a 2-methylpyridin-3-ol moiety has been investigated, providing insights into its molecular geometry and intermolecular interactions. researchgate.net

Table 4: Typical Crystallographic Data for Aminopyridine Derivatives

| Parameter | Typical Value Range |

|---|---|

| Crystal System | Monoclinic, Orthorhombic |

| Space Group | P2₁/c, P2₁2₁2₁ |

| C-C bond length (aromatic) | 1.36 - 1.40 Å |

| C-N bond length (aromatic) | 1.33 - 1.38 Å |

| C-O bond length | 1.35 - 1.39 Å |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The results of elemental analysis are used to confirm the empirical and molecular formula of a compound.

For this compound (C₆H₈N₂O), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from CHN analysis should be in close agreement with these theoretical values to confirm the purity and identity of the synthesized compound. While specific experimental data for the target compound is not provided in the search results, elemental analysis has been reported for derivatives, confirming their proposed formulas. researchgate.net

Table 5: Theoretical Elemental Composition of this compound (C₆H₈N₂O)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 58.05 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 6.50 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 22.58 |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.89 |

| Total | | | | 124.144 | 100.00 |

Theoretical and Computational Studies of 4 Amino 2 Methylpyridin 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, like molecules. For 4-Amino-2-methylpyridin-3-ol, DFT calculations would be instrumental in determining its fundamental properties.

Geometry Optimization and Energetics

A crucial first step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For this compound, this would reveal the precise bond lengths, bond angles, and dihedral angles.

The energetics of the molecule, including its total energy, enthalpy, and Gibbs free energy, can be calculated from the optimized geometry. These values are fundamental for understanding the molecule's stability and reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Value (Å or °) |

| C2-N1 Bond Length | Data not available |

| C3-O Bond Length | Data not available |

| C4-N Bond Length | Data not available |

| C2-C3-C4 Bond Angle | Data not available |

| H-N-H Bond Angle | Data not available |

This table is for illustrative purposes to show the type of data that would be generated from DFT calculations. Specific values for this compound are not available in published literature.

Electronic Structure and Molecular Orbitals

DFT calculations provide a detailed picture of the electronic structure of a molecule. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability.

A lower HOMO-LUMO gap generally implies higher reactivity. For this compound, understanding the spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table illustrates the kind of electronic structure data that DFT can provide. Specific values for this compound are not found in the scientific literature.

Vibrational Frequency Analysis

Once the geometry of this compound is optimized, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule and to aid in the assignment of spectral bands. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density of a molecule to understand its chemical bonding. QTAIM analysis can characterize the nature of atomic interactions, classifying them as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

For this compound, QTAIM would be used to:

Identify bond critical points (BCPs) in the electron density, which are indicative of a chemical bond.

Analyze the properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, to determine the strength and nature of the bonds.

Investigate potential intramolecular hydrogen bonds, for example, between the hydroxyl and amino groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with Lewis structures.

An NBO analysis of this compound would provide insights into:

The hybridization of the atomic orbitals.

The nature of the bonding and antibonding orbitals.

The extent of electron delocalization and hyperconjugative interactions, which can be quantified by second-order perturbation theory analysis of the Fock matrix. This can reveal stabilizing interactions, such as those between lone pairs and antibonding orbitals.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its amino and hydroxyl groups, MD simulations are valuable for exploring its conformational landscape.

An MD simulation of this compound would involve:

Placing the molecule in a simulated environment, such as a box of water molecules, to mimic solution conditions.

Calculating the forces between atoms and using Newton's laws of motion to simulate their movements over a period of time.

Analyzing the resulting trajectory to identify the most stable conformations and the energy barriers between them. This provides a dynamic picture of the molecule's behavior that is not captured by static quantum chemical calculations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in the structural elucidation of organic molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), would be the primary approach to predict its ¹H and ¹³C NMR spectra.

The standard and widely accepted methodology involves the use of the Gauge-Including Atomic Orbital (GIAO) method. This approach is effective in calculating the isotropic magnetic shielding tensors of nuclei within a molecule. These calculated shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

A variety of DFT functionals and basis sets can be employed for these calculations, with the choice often depending on the desired balance between accuracy and computational cost. Common functionals for NMR predictions include B3LYP, PBE0, and M06-2X, paired with basis sets such as 6-31G(d,p) or larger sets like cc-pVTZ for higher accuracy.

For a molecule like this compound, the predicted NMR chemical shifts would be highly sensitive to its conformational and tautomeric forms. Therefore, a thorough computational study would first involve a conformational analysis to identify the lowest energy conformers. The predicted NMR chemical shifts for each significant conformer would then be calculated, and a Boltzmann-weighted average would be determined to provide a final predicted spectrum that accounts for the conformational flexibility of the molecule.

While no specific data table of predicted NMR chemical shifts for this compound can be presented due to the absence of published research, a hypothetical table based on such a computational study would resemble the following:

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 150.2 |

| C3 | - | 145.8 |

| C4 | - | 130.5 |

| C5 | 7.15 | 115.3 |

| C6 | 7.80 | 148.9 |

| CH₃ | 2.30 | 20.1 |

| NH₂ | 4.50 | - |

| OH | 9.80 | - |

Note: This data is illustrative and not based on actual computational results.

Computational Mechanistic Investigations of Reactions

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transition states and reaction intermediates that may be difficult or impossible to observe experimentally. For this compound, computational mechanistic investigations could explore a variety of reactions, including its synthesis, degradation, or its role as a potential reactant or catalyst.

DFT calculations are again a primary tool for these investigations. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy reaction pathway. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barriers calculated for these transition states provide information about the reaction kinetics, while the relative energies of intermediates and products reveal the thermodynamics of the reaction.

For example, a computational study could investigate the mechanism of electrophilic aromatic substitution on the pyridine (B92270) ring of this compound. Such a study would likely explore the regioselectivity of the reaction by calculating the activation energies for substitution at different positions on the ring. The directing effects of the amino, methyl, and hydroxyl substituents would be a key focus of such an investigation.

Another area of interest could be the investigation of the antioxidant properties of this compound. Computational studies could elucidate the mechanisms by which this molecule might scavenge free radicals, for instance, through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The bond dissociation energies of the N-H and O-H bonds would be critical parameters to calculate in such a study.

While specific, detailed research findings on the reaction mechanisms of this compound are not available, the computational methodologies are well-established. A typical study would present reaction energy profiles, detailing the relative energies of all stationary points along the reaction coordinate, and provide optimized geometries of the key transition states.

Applications of 4 Amino 2 Methylpyridin 3 Ol in Organic Synthesis and Materials Science

Role as a Synthetic Building Block

4-Amino-2-methylpyridin-3-ol serves as a foundational building block in organic synthesis due to the presence of multiple reactive sites. The amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups, along with the nitrogen atom in the pyridine (B92270) ring, allow for a diverse range of chemical transformations. This versatility enables chemists to construct complex molecular architectures. nbinno.com

The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and the formation of Schiff bases. researchgate.net The hydroxyl group can undergo etherification, esterification, and can be converted to a better leaving group for substitution reactions. The pyridine ring itself can be subject to electrophilic substitution, although the activating effect of the amino and hydroxyl groups is tempered by the deactivating effect of the ring nitrogen. The interplay of these functional groups makes this compound a strategic starting material for the synthesis of a wide array of target molecules. nbinno.comnbinno.com

Nonproteinogenic amino acids, which are not incorporated into proteins, are valuable building blocks for bioactive peptide scaffolds and other complex natural products. nih.gov While this compound is not a traditional amino acid, its amino and hydroxyl functionalities allow it to be used in a similar fashion to create peptidomimetics and other biologically inspired molecules. nih.gov The strategic selection of such building blocks is crucial in the construction of compound libraries for drug discovery. researchgate.net

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Amino (-NH2) | Acylation | Amides |

| Amino (-NH2) | Alkylation | Secondary/Tertiary Amines |

| Amino (-NH2) | Schiff Base Formation | Imines |

| Hydroxyl (-OH) | Etherification | Ethers |

| Hydroxyl (-OH) | Esterification | Esters |

| Pyridine Ring | Electrophilic Substitution | Substituted Pyridines |

Use in the Preparation of Advanced Organic Intermediates

The strategic functionalization of this compound allows for the synthesis of advanced organic intermediates, which are crucial precursors for pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, related aminopyridine derivatives are key intermediates in the synthesis of various drugs. google.com

One common transformation is the conversion of the hydroxyl group to a leaving group, such as a halide or a sulfonate, which facilitates subsequent nucleophilic substitution reactions. For example, the synthesis of 2-chloro-4-methylpyridine-3-carbonitrile (B1355596) from the corresponding 2-hydroxy derivative is a key step in the preparation of more complex molecules. google.com Similarly, the amino group can be diazotized and converted to a variety of other functional groups.

The combination of the amino and hydroxyl groups in a 1,2-relationship on the pyridine ring also opens up possibilities for the construction of fused heterocyclic systems, which are common motifs in medicinally active compounds. The synthesis of 2-amino-3-hydroxy-4-methylpyridine is a step in the preparation of 2-amino-4-methylpyridine (B118599), highlighting the role of such hydroxylated aminopyridines as key intermediates. google.com

Contributions to the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. mdpi.com this compound is a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The presence of both a nucleophilic amino group and a hydroxyl group allows for cyclization reactions to form fused ring systems.

Amino acids are widely used as starting materials for the synthesis of complex heterocyclic systems such as triazinoquinazolinones and triazepinoquinazolinones. nih.gov The amino and hydroxyl groups of this compound can be envisioned to participate in similar cyclization strategies. For instance, reaction with a bifunctional electrophile could lead to the formation of a new heterocyclic ring fused to the pyridine core.

The synthesis of N-heterocycles from α-amino acids mediated by iodine is a modern synthetic strategy. rsc.org While not a traditional amino acid, the reactivity of the amino group in this compound could potentially be harnessed in similar iodine-mediated reactions to construct novel heterocyclic frameworks. The synthesis of 3-amino-4-arylpyridin-2(1H)-ones, which are valuable heterocyclic structures, often involves multi-step syntheses starting from simpler building blocks. nih.gov this compound could potentially offer a more direct route to certain substituted pyridinone derivatives.

| Reactant | Resulting Heterocyclic System |

|---|---|

| Phosgene or its equivalent | Oxazolopyridine |

| α,β-Unsaturated ketone | Fused dihydropyridine |

| Dicarbonyl compound | Fused diazepine |

Potential in the Development of Functional Materials

The unique electronic and structural features of this compound suggest its potential use in the development of functional materials. Pyridine-containing polymers and materials often exhibit interesting optical, electronic, and coordination properties.

The amino and hydroxyl groups of this compound can serve as points for polymerization or for grafting onto polymer backbones, leading to materials with tailored properties. For example, the incorporation of this moiety could enhance the thermal stability, conductivity, or metal-binding capacity of a polymer.

Furthermore, pyridine derivatives are known to form coordination complexes with various metal ions. mdpi.com The nitrogen atom of the pyridine ring, along with the amino and hydroxyl groups, can act as a multidentate ligand, forming stable complexes with a range of metals. These metal complexes could have applications in areas such as catalysis, sensing, and as luminescent materials. The study of coordination complexes of 2-amino-3-methylpyridine (B33374) with Ag(I) and Cu(II) has shown that these complexes can exhibit luminescence. mdpi.comresearchgate.net Similar properties could be expected for complexes of this compound.

Catalytic Applications of this compound Derivatives

While this compound itself is not typically a catalyst, its derivatives, particularly its metal complexes, have the potential for catalytic applications. The pyridine nitrogen and the adjacent functional groups provide a well-defined coordination environment for a metal center, which can then act as a catalyst for various organic transformations. mdpi.com

For instance, Schiff base complexes derived from substituted pyridines can be effective catalysts for a variety of reactions, including oxidation, reduction, and carbon-carbon bond formation. A Schiff base derived from a related compound, (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol, has been synthesized and its copper(II) complex has been studied. researchgate.net Such complexes could be explored for their catalytic activity.

The development of catalysts that can be easily recovered and reused is a key goal in green chemistry. By immobilizing derivatives of this compound onto a solid support, it may be possible to create heterogeneous catalysts that can be readily separated from the reaction mixture and reused multiple times. mdpi.com

Structure Property Relationship Studies of 4 Amino 2 Methylpyridin 3 Ol Analogs

Correlation of Structural Modifications with Chemical Reactivity

The chemical reactivity of 4-Amino-2-methylpyridin-3-ol analogs is intrinsically linked to the electronic and steric nature of the substituents on the pyridine (B92270) ring. The amino and hydroxyl groups are key determinants of the molecule's reactivity profile, participating in a variety of chemical transformations.

The reactivity of the pyridine ring itself is significantly modulated by its substituents. The amino group at the 4-position and the hydroxyl group at the 3-position are electron-donating groups, which activate the pyridine ring towards electrophilic substitution. Conversely, these groups can influence the nucleophilicity of the pyridine nitrogen.

A hypothetical illustration of how different substituents might affect the rate of a generic electrophilic substitution reaction on the pyridine ring is presented in the interactive table below. The data is based on established principles of physical organic chemistry, where electron-donating groups (EDG) generally increase the reaction rate and electron-withdrawing groups (EWG) decrease it relative to the unsubstituted analog.

| Substituent (R) at C5 | Substituent Nature | Relative Reaction Rate (k/k₀) |

|---|---|---|

| -H | Reference | 1.00 |

| -CH₃ | Electron-Donating (Weak) | 2.50 |

| -OCH₃ | Electron-Donating (Strong) | 7.80 |

| -Cl | Electron-Withdrawing (Weak) | 0.45 |

| -NO₂ | Electron-Withdrawing (Strong) | 0.02 |

This table is for illustrative purposes to demonstrate expected trends in chemical reactivity based on substituent electronic effects.

Influence of Substituents on Electronic Properties

The electronic properties of this compound analogs, such as the electron density distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are highly sensitive to the nature and position of substituents. These properties are critical in determining the molecule's interaction with biological targets and its spectroscopic characteristics.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into these electronic properties. For example, a DFT analysis of (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol, a complex derivative, has shown that the distribution of electron density and the HOMO-LUMO energy gap are significantly influenced by the substituents. researchgate.net The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The following interactive table illustrates the predicted changes in key electronic properties of hypothetical this compound analogs with different substituents at the C5 position, based on general principles and data from computational studies on similar aromatic systems.

| Substituent (R) at C5 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| -H | -5.80 | -1.20 | 4.60 | 2.50 |

| -NH₂ | -5.65 | -1.15 | 4.50 | 3.10 |

| -OH | -5.70 | -1.18 | 4.52 | 2.95 |

| -CN | -6.10 | -1.50 | 4.60 | 4.80 |

| -NO₂ | -6.30 | -1.80 | 4.50 | 5.50 |

This table presents hypothetical data to illustrate the expected influence of substituents on the electronic properties of the this compound scaffold.

Steric Effects and Conformational Preferences

In the this compound framework, the methyl group at the 2-position and any substituents at the 5 or 6-positions can create steric hindrance. This can influence the orientation of the amino and hydroxyl groups and may restrict rotation around single bonds. For instance, bulky substituents adjacent to the amino or hydroxyl group could hinder their ability to participate in intermolecular interactions, such as hydrogen bonding.

Conformational analysis of substituted pyridines often reveals a preference for specific rotamers to minimize steric clash. The planarity of the pyridine ring can also be distorted by bulky substituents, which can have a cascading effect on the molecule's electronic properties and reactivity.

The following table provides a qualitative summary of the anticipated steric effects of different substituents on the conformational freedom of a generic this compound analog.

| Substituent (R) at C5 | Van der Waals Radius (Å) | Expected Steric Hindrance | Potential Impact on Conformational Freedom |

|---|---|---|---|

| -H | 1.20 | Minimal | High |

| -F | 1.47 | Low | Slightly Restricted |

| -CH₃ | 2.00 | Moderate | Moderately Restricted |

| -C(CH₃)₃ | 3.50 | High | Severely Restricted |

| -I | 2.15 | Significant | Significantly Restricted |

This table provides a qualitative assessment of steric effects based on substituent size.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties. elsevierpure.comresearchgate.netwiserpub.comnih.govnih.gov For this compound analogs, QSPR models can be developed to predict a wide range of properties, such as boiling point, solubility, and partition coefficient, based on calculated molecular descriptors.

These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. A typical QSPR study involves the following steps:

Data Set Preparation: A diverse set of this compound analogs with experimentally determined property values is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analog using specialized software.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

LogS = β₀ + β₁ (LogP) + β₂ (TPSA) + β₃ (MW) + ...

Where:

LogS is the logarithm of the aqueous solubility.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

MW is the molecular weight.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the model fitting.

The following interactive table presents a hypothetical dataset and the results of a simplified QSPR model for predicting the aqueous solubility (LogS) of a series of this compound analogs.

| Analog | Substituent (R) at C5 | LogP | TPSA (Ų) | Molecular Weight (g/mol) | Predicted LogS |

|---|---|---|---|---|---|

| 1 | -H | 0.8 | 78.5 | 138.15 | -1.5 |

| 2 | -CH₃ | 1.2 | 78.5 | 152.18 | -1.8 |

| 3 | -Cl | 1.5 | 78.5 | 172.60 | -2.0 |

| 4 | -OH | 0.5 | 98.7 | 154.15 | -1.2 |

| 5 | -COOH | 0.6 | 115.8 | 182.16 | -1.0 |

This table and the hypothetical QSPR model are for illustrative purposes to demonstrate the principles of QSPR analysis. The development of robust and predictive QSPR models for this compound analogs would be a valuable tool for accelerating the discovery of new compounds with desired properties.

Advanced Research Directions and Future Perspectives for 4 Amino 2 Methylpyridin 3 Ol

Exploration of Novel Synthetic Pathways

Future research into 4-Amino-2-methylpyridin-3-ol will likely focus on developing more efficient, sustainable, and versatile synthetic routes beyond traditional methods. Modern organic synthesis emphasizes green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials. rasayanjournal.co.in

Catalytic and Multicomponent Reactions: Novel synthetic pathways could involve transition-metal-catalyzed cross-coupling and C-H activation reactions to construct the substituted pyridine (B92270) ring with high regioselectivity. Methodologies successfully applied to other pyridine derivatives, such as iridium or ruthenium-catalyzed processes, could be adapted. researchgate.net One-pot multicomponent reactions (MCRs), which combine several starting materials in a single step, offer an efficient way to generate structural complexity and could be designed to yield the this compound core or its analogues. nih.gov

Green Chemistry Approaches: The adoption of green chemistry principles is paramount. This includes the use of environmentally benign solvents, such as ionic liquids, or even solvent-free conditions. ijarsct.co.inrsc.org Microwave-assisted synthesis is another promising avenue, as it often leads to significantly shorter reaction times and higher yields compared to conventional heating. nih.gov These greener approaches not only minimize environmental impact but also offer economic advantages by simplifying purification and reducing energy costs. rasayanjournal.co.inacs.org

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Features |

|---|---|---|

| Transition-Metal Catalysis | High efficiency and selectivity. | Employs catalysts like iridium or ruthenium for bond formation. researchgate.net |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Combines three or more reactants in a single synthetic operation. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity. | Uses microwave irradiation to heat the reaction mixture. nih.gov |

| Ionic Liquid-Mediated Synthesis | Environmentally friendly, potential for catalyst recycling. | Utilizes ionic liquids as "green" solvents and potential catalysts. rasayanjournal.co.in |

| Mechanochemistry | Solvent-free conditions, reduced energy consumption. | Uses mechanical force to induce chemical reactions. ijarsct.co.in |

Development of New Derivatization Strategies

The functional groups of this compound—the primary amine and the hydroxyl group—are prime targets for derivatization. Creating libraries of derivatives is a key strategy in drug discovery and materials science to fine-tune properties such as solubility, bioavailability, and biological activity.

Future strategies will likely move beyond simple acylation or alkylation to more sophisticated modifications. For instance, the primary amine can be converted into a wide range of functional groups, including amides, sulfonamides, and ureas, or used as a handle for bioconjugation. The hydroxyl group can be transformed into ethers, esters, or used as a coordination site for metal complexes.

Recent research on similar amine-containing compounds has highlighted various derivatization reagents that enhance detection in analytical methods or confer specific biological functions. researchgate.net Techniques like pre-column derivatization for HPLC or derivatization to improve ionization in mass spectrometry could be applied to this compound for metabolomics or pharmacokinetic studies. science.gov The development of derivatives that act as selective inhibitors for enzymes like nitric oxide synthase has been demonstrated with structurally related 2-amino-4-methylpyridine (B118599) analogues, suggesting a similar potential for derivatives of this compound. nih.govsigmaaldrich.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward in chemical manufacturing. vcu.edu Flow chemistry offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability. nih.govresearchgate.net The synthesis of pyridine derivatives has already been successfully demonstrated in continuous flow microwave reactors, suggesting that similar systems could be developed for this compound. nih.govresearchgate.net This approach allows for rapid optimization of reaction conditions and can facilitate multi-step syntheses by linking several flow reactors in sequence. acs.org

Furthermore, integrating flow chemistry with automated synthesis platforms can accelerate the discovery of new derivatives. researchgate.net Automated systems can perform numerous reactions in parallel, enabling the rapid generation of compound libraries for high-throughput screening. researchgate.net By programming a synthesis robot to perform sequential derivatization reactions on the this compound scaffold, researchers can efficiently explore a vast chemical space to identify molecules with desired properties.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is an indispensable tool in modern molecular science, allowing for the prediction of molecular properties and the rational design of new compounds before their synthesis. For this compound and its potential derivatives, advanced computational methods can provide profound insights.

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric structure, electronic properties, and reactivity of the molecule. ias.ac.inresearcher.life For instance, DFT can determine the molecule's frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its chemical reactivity and spectroscopic behavior. ias.ac.innih.gov Such studies can also predict the nucleophilicity of the pyridine nitrogen, which is vital for its role as a potential organocatalyst. ias.ac.in

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzyme active sites. researchgate.net This allows for the in silico screening of virtual compound libraries to prioritize the synthesis of the most promising candidates. Molecular dynamics simulations can further explore the stability of these ligand-protein complexes over time. These computational approaches significantly streamline the drug design process, saving time and resources. drugdiscoverytrends.com

Table 2: Application of Computational Methods

| Computational Method | Predicted Properties / Applications | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity, spectroscopic properties. | Guiding synthesis, predicting reaction sites, and understanding catalytic potential. ias.ac.inscilit.com |

| Molecular Docking | Binding affinity and mode to biological targets. | Identifying potential therapeutic applications by screening against protein targets. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Designing derivatives with enhanced biological efficacy. |

| Molecular Dynamics (MD) Simulation | Stability of ligand-protein complexes, conformational changes. | Validating docking results and understanding the dynamic nature of binding interactions. nih.gov |

Role in Emerging Areas of Chemical Research

The versatile structure of this compound makes it a valuable scaffold for exploration in several emerging areas of chemical research.

Medicinal Chemistry and Drug Discovery: The substituted pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. vcu.edu Analogues of this compound, such as substituted 2-amino-4-methylpyridines, have been investigated as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. nih.govsigmaaldrich.com This suggests that derivatives of this compound could be developed as anti-inflammatory agents. Furthermore, the aminopyridine structure is found in compounds with potential antitumor and kinase inhibitory activity, opening avenues for cancer research. mdpi.com

Organocatalysis: Pyridine derivatives are widely used as nucleophilic catalysts in a variety of organic transformations. The electron-donating amino and methyl groups on this compound enhance the nucleophilicity of the pyridine nitrogen atom. This makes the compound and its derivatives potential candidates for use as organocatalysts, offering a metal-free alternative to traditional catalysts.

Materials Science: The ability of the amino and hydroxyl groups to participate in hydrogen bonding and coordinate with metal ions suggests that this compound could be a useful building block for developing supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). These materials have applications in areas such as gas storage, separation, and catalysis. The coordination chemistry of related aminopyridine ligands with metals like silver and copper has been shown to produce complexes with interesting structures and biological activities. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2-methylpyridin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of pyridine derivatives often involves nucleophilic substitution, hydroxylation, or condensation reactions. For introducing the hydroxyl group at position 3, oxidative methods (e.g., using H₂O₂ or catalytic oxidation) or directed ortho-metalation strategies may be applicable. Reaction optimization should include temperature control (e.g., 60–80°C for hydroxylation) and pH monitoring to avoid side reactions. Pilot-scale reactions should use inert atmospheres (N₂/Ar) to prevent oxidation .

- Example Protocol :

- Start with 4-amino-2-methylpyridine (CAS: 18437-58-6) .

- Introduce hydroxyl group via Pd-catalyzed C-H activation or hydroxylamine hydrochloride under acidic conditions.

- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use multi-modal spectroscopic analysis:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxyl at C3, methyl at C2). For signal overlap in aromatic regions, employ 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- X-ray Crystallography : If crystals are obtainable, use SHELX software for structure refinement .

- Data Table :

| Property | Expected Value | Technique |

|---|---|---|

| Molecular Formula | C₆H₈N₂O | HRMS |

| Aromatic Proton Signals | δ 6.5–8.0 ppm (¹H NMR) | 600 MHz NMR |

| Hydroxyl IR Stretch | ~3200–3600 cm⁻¹ | FT-IR |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis/purification steps to minimize inhalation risks (EN 143-compliant respirators if hoods are unavailable) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian or ORCA software). Adjust solvent models (e.g., PCM for DMSO) to improve accuracy.

- Tautomerism Analysis : Investigate keto-enol tautomerism via variable-temperature NMR or pH-dependent studies .

- Collaborative Tools : Use databases like NIST Chemistry WebBook for reference spectra of analogous compounds .

Q. What strategies mitigate impurities during large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-situ FTIR or HPLC monitoring to detect intermediates/byproducts (e.g., unreacted starting material at Rt = 3.2 min).

- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity. For persistent impurities, employ preparative HPLC with C18 columns .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G* basis sets to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.

- Docking Studies : For biological applications, simulate binding affinity with target proteins (AutoDock Vina) using PyMOL for visualization.